REACTION_CXSMILES
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I[CH2:2][CH3:3].[F:4][C:5]1[C:10]2[NH:11][C:12](=[O:14])[O:13][C:9]=2[CH:8]=[C:7]([N+:15]([O-:17])=[O:16])[CH:6]=1.N12CCCN=C1CCCCC2>CN(C=O)C>[CH2:2]([N:11]1[C:10]2[C:5]([F:4])=[CH:6][C:7]([N+:15]([O-:17])=[O:16])=[CH:8][C:9]=2[O:13][C:12]1=[O:14])[CH3:3]
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Name
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Quantity
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0.61 mL
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Type
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reactant
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Smiles
|
ICC
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Name
|
|
Quantity
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1.2 g
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Type
|
reactant
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Smiles
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FC1=CC(=CC2=C1NC(O2)=O)[N+](=O)[O-]
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Name
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Quantity
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1.13 mL
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Type
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reactant
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Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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C(C)N1C(OC2=C1C(=CC(=C2)[N+](=O)[O-])F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |